molecular formula C10H6Cl2N2O2 B6385837 5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine CAS No. 857475-27-5

5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385837
CAS No.: 857475-27-5
M. Wt: 257.07 g/mol
InChI Key: GZFJWTUJPADWDU-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound characterized by the presence of dichlorophenyl and dihydroxypyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 3,4-dichlorophenyl derivatives with pyrimidine precursors under controlled conditions. Common reagents used in the synthesis include dichlorophenyl compounds and hydroxypyrimidine derivatives. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)furfural
  • 1-(3,4-Dichlorophenyl)piperazine
  • [5-(3,4-Dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione

Uniqueness

5-(3,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine is unique due to its specific combination of dichlorophenyl and dihydroxypyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-5(3-8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFJWTUJPADWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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